1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
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Overview
Description
1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a complex organic compound featuring a bromobenzyl thioether group, an imidazole ring, and a phenoxypropanone moiety
Mechanism of Action
Target of action
The compound contains a 4,5-dihydro-1H-imidazole ring, which is a structural feature found in many biologically active molecules. Compounds containing this ring are known to interact with various targets, including enzymes, receptors, and ion channels .
Mode of action
The presence of a thioether (sulfanyl) group attached to a bromobenzyl moiety could suggest that this compound might undergo metabolic transformations in the body, leading to the formation of reactive metabolites. These metabolites could interact with cellular targets, leading to changes in cellular functions .
Biochemical pathways
Without specific information about the compound, it’s difficult to predict the exact biochemical pathways it might affect. Based on its structural features, it could potentially interfere with pathways involving enzymes that recognize or are modulated by imidazole rings or bromobenzyl groups .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. The presence of polar (imidazole ring) and nonpolar (bromobenzyl and phenoxy groups) parts in this compound could influence its solubility, permeability, and therefore, its absorption and distribution in the body .
Result of action
The cellular and molecular effects of this compound would depend on its specific targets and the nature of its interaction with these targets. It could potentially lead to the modulation of target activity, resulting in changes in cellular signaling and function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment, while its efficacy could be influenced by the presence of other competing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:
Formation of the Bromobenzyl Thioether: This step involves the reaction of 4-bromobenzyl chloride with a thiol compound under basic conditions to form the bromobenzyl thioether.
Imidazole Ring Formation: The next step is the cyclization reaction to form the imidazole ring. This can be achieved by reacting the thioether intermediate with appropriate amine and aldehyde precursors under acidic or basic conditions.
Phenoxypropanone Attachment: Finally, the phenoxypropanone moiety is introduced through a nucleophilic substitution reaction, where the imidazole intermediate reacts with phenoxypropanone under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenoxypropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the bromobenzyl thioether, imidazole ring, and phenoxypropanone moiety also provides a distinctive structural framework that can be exploited for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-14(24-17-5-3-2-4-6-17)18(23)22-12-11-21-19(22)25-13-15-7-9-16(20)10-8-15/h2-10,14H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIHHVLFUBBDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN=C1SCC2=CC=C(C=C2)Br)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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